Methyl (4-{[(3,3-diphenylpropyl)carbamothioyl]amino}phenyl)acetate
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Overview
Description
Methyl (4-{[(3,3-diphenylpropyl)carbamothioyl]amino}phenyl)acetate is a complex organic compound with the molecular formula C25H26N2O2S . This compound is characterized by its unique structure, which includes a carbamothioyl group attached to a phenyl ring, further connected to a methyl acetate group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-{[(3,3-diphenylpropyl)carbamothioyl]amino}phenyl)acetate typically involves multiple steps. One common method includes the reaction of 4-aminophenylacetic acid with 3,3-diphenylpropyl isothiocyanate under controlled conditions to form the intermediate product. This intermediate is then esterified using methanol in the presence of a catalyst to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-{[(3,3-diphenylpropyl)carbamothioyl]amino}phenyl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or amine group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
Methyl (4-{[(3,3-diphenylpropyl)carbamothioyl]amino}phenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (4-{[(3,3-diphenylpropyl)carbamothioyl]amino}phenyl)acetate involves its interaction with specific molecular targets. The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl [4-({[3-(4-morpholinyl)propyl]carbamothioyl}amino)phenyl]acetate: Similar structure but with a morpholine ring instead of diphenylpropyl group.
Methyl (4-{[(3,3-diphenylpropyl)carbamothioyl]amino}phenyl)acetate: Another similar compound with slight variations in the substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
Methyl (4-{[(3,3-diphenylpropyl)carbamothioyl]amino}phenyl)acetate is a compound of interest due to its potential biological activities. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : Methyl 2-[4-(3,3-diphenylpropylcarbamothioylamino)phenyl]acetate
- Molecular Formula : C25H26N2O2S
- Molecular Weight : 418.6 g/mol
The compound features a carbamothioyl moiety, which is often associated with various biological activities, particularly in the field of medicinal chemistry.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives of carbamothioyl compounds can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle proteins .
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes and interference with metabolic processes.
Microorganism | Activity Observed | Reference |
---|---|---|
Escherichia coli | Significant inhibition zone observed | |
Staphylococcus aureus | Moderate antibacterial activity |
Case Studies
-
Case Study on Anticancer Effects :
A study conducted on breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The study reported a significant increase in apoptotic markers after 24 hours of treatment, suggesting its potential as a chemotherapeutic agent. -
Antimicrobial Efficacy :
Another research project evaluated the antimicrobial efficacy of the compound against E. coli and S. aureus. The results indicated that the compound inhibited bacterial growth effectively at concentrations as low as 50 µg/mL, highlighting its potential use in developing new antimicrobial agents.
The biological activities attributed to this compound can be linked to:
- Caspase Activation : Inducing apoptosis in cancer cells.
- Membrane Disruption : Affecting microbial cell integrity.
- Enzyme Inhibition : Interfering with key metabolic pathways in pathogens.
Properties
Molecular Formula |
C25H26N2O2S |
---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
methyl 2-[4-(3,3-diphenylpropylcarbamothioylamino)phenyl]acetate |
InChI |
InChI=1S/C25H26N2O2S/c1-29-24(28)18-19-12-14-22(15-13-19)27-25(30)26-17-16-23(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-15,23H,16-18H2,1H3,(H2,26,27,30) |
InChI Key |
NPCCXNHRSOKDGG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)NC(=S)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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